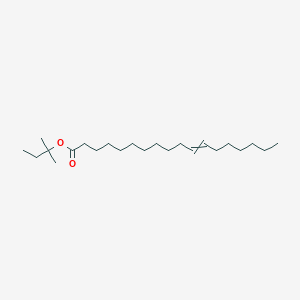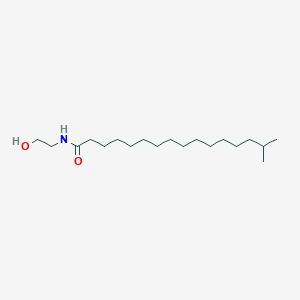
N-(2-Hydroxyethyl)-15-methylhexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-15-methylhexadecanamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a hydroxyl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-15-methylhexadecanamide typically involves the reaction of 15-methylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{15-methylhexadecanoic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-15-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-Oxoethyl)-15-methylhexadecanamide.
Reduction: Formation of N-(2-Aminoethyl)-15-methylhexadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Hydroxyethyl)-15-methylhexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-15-methylhexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, influencing lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Stearoylethanolamide: Studied for its anti-inflammatory properties.
Uniqueness
N-(2-Hydroxyethyl)-15-methylhexadecanamide is unique due to its specific structural features, such as the presence of a methyl group on the hexadecanamide chain. This structural variation can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
193264-52-7 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-15-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(22)20-16-17-21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI Key |
AHWBDRIMBBOKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


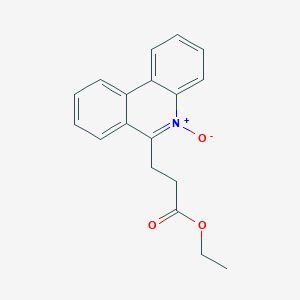
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
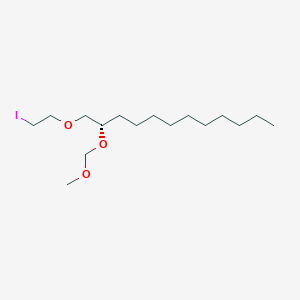
![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![Butanedioic acid, [(dimethylarsino)thio]-](/img/structure/B12568843.png)
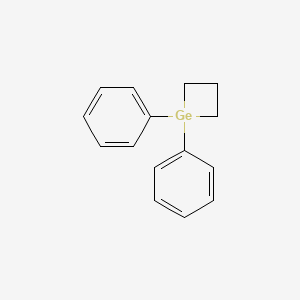
![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
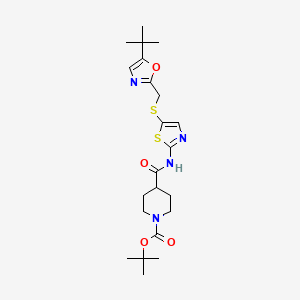
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
